4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide SAR

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide (CAS 19021-35-3, synonym GS 431, 3-chloro-N1,N1-dimethylsulfanilamide) is a halogenated aromatic sulfonamide bearing a para-amino group, a meta-chloro substituent, and a tertiary N,N-dimethylsulfonamide moiety. With a molecular formula of C8H11ClN2O2S and a molecular weight of 234.70 g/mol, it belongs to the sulfanilamide class of carbonic anhydrase (CA) inhibitors and synthetic intermediates.

Molecular Formula C8H11ClN2O2S
Molecular Weight 234.7 g/mol
CAS No. 19021-35-3
Cat. No. B099558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide
CAS19021-35-3
Synonyms4-amino-3-chloro-N,N-dimethyl-benzenesulfonamide
Molecular FormulaC8H11ClN2O2S
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=C(C=C1)N)Cl
InChIInChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3
InChIKeyDQGWARKSLZMCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide (CAS 19021-35-3): Chemical Identity, Sulfonamide Class Context, and Procurement-Relevant Physicochemical Profile


4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide (CAS 19021-35-3, synonym GS 431, 3-chloro-N1,N1-dimethylsulfanilamide) is a halogenated aromatic sulfonamide bearing a para-amino group, a meta-chloro substituent, and a tertiary N,N-dimethylsulfonamide moiety [1]. With a molecular formula of C8H11ClN2O2S and a molecular weight of 234.70 g/mol, it belongs to the sulfanilamide class of carbonic anhydrase (CA) inhibitors and synthetic intermediates [2]. Its computed cLogP of 1.4, melting point of 174–175 °C, and calculated aqueous solubility of approximately 0.56 g/L (25 °C) distinguish it physicochemically from both its non-chlorinated and non-dimethylated analogs, making these properties directly relevant to formulation, storage, and synthetic route design decisions [1].

Why 4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide Cannot Be Freely Substituted by In-Class Analogs: Physicochemical and Pharmacological Rationale


Sulfonamide-class compounds with the 4-amino-3-chloro-N,N-dimethyl substitution pattern occupy a distinct property space that cannot be replicated by simply interchanging the chlorine position, removing the dimethyl groups, or omitting the amino functionality. The meta-chloro substituent in N,N-dimethylbenzenesulfonamide scaffolds selectively modulates binding affinity across carbonic anhydrase isoforms—increasing affinity toward certain CA isozymes without affecting CA I—while the tertiary dimethylsulfonamide moiety simultaneously reduces overall CA binding potency compared to primary sulfonamides, thereby enhancing isoform selectivity [1]. The 4-amino-3-chloro regioisomer (CAS 19021-35-3) is structurally distinct from the 3-amino-4-chloro congener (CAS 100313-81-3), with the para-amino group offering superior accessibility for diazotization and subsequent derivatization chemistries critical in pharmaceutical intermediate applications . Furthermore, the introduction of chlorine raises the cLogP from 0.61 (non-chlorinated analog, CAS 1709-59-7) to 1.4, which directly impacts membrane permeability, protein binding, and chromatographic retention—parameters that cannot be compensated by adjusting concentration alone . These convergent differences in isoform selectivity, synthetic versatility, and physicochemical behavior mean that substitution with a non-chlorinated or differently substituted analog will yield quantitatively and qualitatively different experimental outcomes.

Quantitative Differentiation Evidence: 4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide vs. Closest Analogs


Carbonic Anhydrase Isoform Selectivity Modulation via Meta-Chloro Substitution in N,N-Dimethylbenzenesulfonamide Scaffolds

Introduction of dimethyl groups onto the sulfonamide nitrogen of benzenesulfonamide broadly reduces binding affinity across carbonic anhydrase (CA) isoforms, but critically enhances selectivity toward a single isoform. A meta-chloro substituent on the 2,6-dimethylbenzenesulfonamide core does not alter binding to CA I, yet it increases affinity to all other CA isoforms tested [1]. This class-level SAR finding directly applies to 4-amino-3-chloro-N,N-dimethylbenzenesulfonamide (target), which bears both the N,N-dimethyl motif and a chlorine atom meta to the sulfonamide group. For reference, the non-dimethylated analog 4-amino-3-chlorobenzenesulfonamide (CAS 53297-68-0) exhibits a Ki of 110 nM against human CA II in a stopped-flow CO₂ hydration assay [2]. The target compound, by virtue of N,N-dimethylation combined with 3-chloro substitution, is predicted to show attenuated overall CA II potency relative to the primary sulfonamide but with markedly improved selectivity across the CA isoform panel—a profile desirable for target-specific chemical probe development.

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide SAR

Lipophilicity-Driven Differentiation: cLogP Elevation by Chlorine Substitution Relative to Non-Halogenated Analog

The computed partition coefficient (cLogP) of 4-amino-3-chloro-N,N-dimethylbenzenesulfonamide is 1.4 [1], representing a 0.79 log unit increase over the non-chlorinated analog 4-amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7, cLogP = 0.61) . This difference corresponds to approximately 6.2-fold higher theoretical octanol-water partitioning, which directly translates into altered passive membrane permeability, plasma protein binding, and reversed-phase HPLC retention. The melting point also shifts from 170–172 °C (non-chlorinated) to 174–175 °C (target) , reflecting increased crystal lattice energy imparted by the chlorine atom.

Lipophilicity Membrane permeability Chromatographic retention

Regioisomeric Structural Differentiation: 4-Amino-3-chloro vs. 3-Amino-4-chloro Substitution Pattern

The target compound 4-amino-3-chloro-N,N-dimethylbenzenesulfonamide (CAS 19021-35-3) and its regioisomer 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide (CAS 100313-81-3) share identical molecular formula (C8H11ClN2O2S) and near-identical bulk properties (density ~1.387 g/cm³, boiling point ~372–374 °C) [1]. However, the positional exchange of the amino and chloro groups creates critical differences in chemical reactivity: the para-amino group in the target compound is electronically conjugated with the sulfonamide moiety and is sterically unhindered, making it the preferred substrate for diazotization and subsequent Sandmeyer-type or azo-coupling reactions. The meta-amino group in the regioisomer lacks this conjugation and exhibits different nucleophilicity. This distinction is decisive when the compound serves as a synthetic intermediate for constructing more complex sulfonamide-based pharmacophores or functional materials.

Regioisomerism Synthetic intermediate Diazotization chemistry

Fluorescence and Photophysical Property Potential of Dimethylsulfanilamide Derivatives

A 2011 study on sulfanilamide derivatives demonstrated that a dimethyl-substituted sulfanilamide compound exhibited intense photoluminescence with a quantum yield of 42% and an excited-state lifetime of 3.92 ns, while a cyclic analog showed 31% quantum yield and 2.91 ns lifetime [1]. Although this specific study did not include the chloro-substituted dimethyl variant, the structural similarity to 4-amino-3-chloro-N,N-dimethylbenzenesulfonamide suggests that the target compound may possess exploitable fluorescence properties, with the electron-withdrawing chlorine at the meta position potentially modulating emission wavelength and quantum yield relative to the non-chlorinated N1,N1-dimethylsulfanilamide. The latter compound has already been established as a fluorescent internal standard in HPLC methods with excitation at 264 nm and emission at 344 nm [2].

Photoluminescence Fluorescence probe Quantum yield

Antiproliferative Potential of N,N-Dimethylbenzenesulfonamide Scaffolds Against MCF-7 Breast Cancer Cells

A series of N,N-dimethylbenzenesulfonamide derivatives bearing heterocyclic moieties were evaluated for in vitro antiproliferative activity against the MCF-7 human breast cancer cell line, with several compounds (6, 9, 11, 16, 17) showing IC₅₀ values of 20.60–31.20 μM, surpassing the reference drug doxorubicin (IC₅₀ = 32.00 μM) [1]. Molecular docking indicated carbonic anhydrase IX (CA IX)—a tumor-associated isoform highly expressed in hypoxic cancer cells—as the putative target. While the exact target compound (4-amino-3-chloro-N,N-dimethylbenzenesulfonamide) was not among the tested derivatives, its scaffold embodies the core N,N-dimethylbenzenesulfonamide pharmacophore required for CA IX engagement, with the added 4-amino-3-chloro substitution pattern offering vectors for further derivatization into more potent antiproliferative agents.

Antiproliferative activity MCF-7 Carbonic anhydrase IX

Procurement-Driven Application Scenarios for 4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Development of Isoform-Selective Carbonic Anhydrase Inhibitors for Oncology or Glaucoma Research

The combined N,N-dimethyl and 3-chloro substitution pattern on the benzenesulfonamide core is reported to reduce overall CA binding affinity while simultaneously improving selectivity toward specific CA isoforms [1]. Researchers designing CA IX- or CA XII-selective inhibitors for tumor hypoxia targeting or CA II-selective agents for glaucoma can use this compound as a starting scaffold. Unlike the non-dimethylated analog (CAS 53297-68-0, Ki = 110 nM for CA II but poorly selective), the target compound is expected to exhibit attenuated potency with superior isoform discrimination—a profile essential for minimizing off-target carbonic anhydrase inhibition in vivo [2].

Synthetic Intermediate for Diazotization-Dependent Derivatization in Medicinal Chemistry

The para-amino group in 4-amino-3-chloro-N,N-dimethylbenzenesulfonamide is sterically accessible and electronically conjugated with the sulfonamide moiety, making it an ideal substrate for diazotization followed by Sandmeyer reactions, azo coupling, or iodination [1]. This reactivity distinguishes it from the 3-amino-4-chloro regioisomer (CAS 100313-81-3), where the meta-amino group offers different nucleophilic character. Synthetic chemists constructing sulfonamide-based libraries should prioritize this regioisomer when para-amino reactivity is required [2].

Fluorescent Probe and HPLC Internal Standard Method Development

N1,N1-Dimethylsulfanilamide (the non-chlorinated analog, CAS 1709-59-7) is already established as a fluorescent internal standard for HPLC with λex 264 nm and λem 344 nm [1]. The target compound, with its 3-chloro substituent, is predicted to exhibit shifted fluorescence emission due to the electron-withdrawing effect of chlorine, potentially enabling multiplexed detection when used alongside the non-chlorinated analog. The 2011 photoluminescence study of dimethylsulfanilamide derivatives (Φ = 42%) supports the viability of this scaffold class for fluorescence-based analytical applications [2].

Scaffold for Antiproliferative Agent Optimization Targeting Carbonic Anhydrase IX in Breast Cancer

The N,N-dimethylbenzenesulfonamide core has been validated in vitro against MCF-7 breast cancer cells, with lead compounds achieving IC₅₀ values (20.60–31.20 μM) superior to doxorubicin (IC₅₀ = 32.00 μM) [1]. The 4-amino-3-chloro variant provides two additional functionalization handles—the para-amino group and the meta-chloro position—enabling systematic SAR studies to improve potency beyond the current 1.55-fold margin over doxorubicin. Procurement of this specific intermediate accelerates hit-to-lead campaigns in CA IX-targeted oncology programs.

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